Isochromophilone III

説明

General Overview of Azaphilone Chemistry and Biological Significance in Academic Research

Azaphilones are a class of fungal polyketide metabolites known for their distinctive, highly oxygenated pyrano-quinone bicyclic core. researchgate.netnih.govrsc.org These natural products, often produced by fungi from genera such as Penicillium, Aspergillus, and Talaromyces, are characterized by an isochroman (B46142) scaffold with a pyrone-quinone bicyclic core and a quaternary carbon center. nih.govrsc.orgpensoft.net Their unique chemical structures have garnered considerable attention from the scientific community, leading to extensive research into their diverse biological activities. nih.govrsc.org

In academic research, azaphilones are recognized for a wide array of biological properties, including antimicrobial, anti-inflammatory, cytotoxic, antiviral, and enzyme-inhibiting activities. nih.govrsc.orgpensoft.net The structural diversity within the azaphilone family contributes to their broad spectrum of biological functions. nih.govrsc.org For instance, some azaphilones have shown potential as anticancer agents, while others exhibit inhibitory effects against enzymes like HIV-1 replication and gp120-CD4 binding. alliedacademies.orgalliedacademies.org The chromophoric nature of azaphilones also makes them interesting as natural pigments. alliedacademies.org

Historical Context of Isochromophilone III Discovery and its Position within the Azaphilone Class

This compound belongs to the isochromophilone group of azaphilones, which are distinguished by an oxoisochromane ring. kitasato-u.ac.jp Isochromophilones III, alongside Isochromophilones IV, V, and VI, were first isolated from the culture broth of Penicillium sp. FO-3216. kitasato-u.ac.jp This discovery placed them within a growing family of related compounds, including Isochromophilones I and II, which were isolated from Penicillium multicolor FO-2338 and identified as inhibitors of gp120-CD4 binding. kitasato-u.ac.jp

The initial research on this compound and its counterparts identified them as inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT). kitasato-u.ac.jp This finding was significant as ACAT inhibitors have been explored for their potential in managing conditions related to cholesterol metabolism. The structure of this compound was elucidated through NMR analysis. kitasato-u.ac.jp It is important to note that while Isochromophilone I and II showed notable inhibitory activity against gp120-CD4 binding, the activity of this compound in this regard was found to be weaker. alliedacademies.org An isomer, epi-isochromophilone III, has also been identified from Penicillium multicolor and has demonstrated antimalarial and cytotoxic activities. nih.govrsc.org

Research Perspectives on Complex Natural Products and Their Derivatives

Complex natural products and their derivatives are a cornerstone of drug discovery and development, providing a rich source of novel chemical scaffolds with diverse biological activities. engineering.org.cnfrontiersin.org Historically, a significant percentage of small-molecule drugs have been derived directly or indirectly from natural sources. nih.govrsc.org The intricate and unique molecular architectures of natural products often inspire the development of new therapeutic agents. engineering.org.cnfrontiersin.org

Modern research approaches, such as biomimetic synthesis, aim to replicate the natural biosynthetic pathways of these complex molecules, which can lead to more efficient and sustainable production methods. engineering.org.cn Furthermore, the creation of libraries of natural product derivatives allows for a deeper understanding of structure-activity relationships and the potential for optimizing biological functions. engineering.org.cn The integration of chemical and biological synthesis, along with the use of big data and deep learning, is poised to accelerate the discovery and development of new drugs from natural sources. engineering.org.cn The study of natural products like this compound and other azaphilones continues to be a dynamic field, with ongoing efforts to uncover new compounds, elucidate their mechanisms of action, and explore their therapeutic potential. nih.govrsc.org

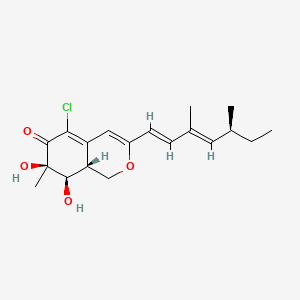

Structure

3D Structure

特性

CAS番号 |

167173-89-9 |

|---|---|

分子式 |

C19H25ClO4 |

分子量 |

352.8 g/mol |

IUPAC名 |

(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one |

InChI |

InChI=1S/C19H25ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-9,11,15,17,21,23H,5,10H2,1-4H3/b7-6+,12-8+/t11-,15-,17+,19+/m0/s1 |

InChIキー |

GJRRBURMULHWIH-WPHCLLNESA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |

異性体SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)O)(C)O)Cl |

正規SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |

同義語 |

7-deacetyl-1,O(8),8,8a-tetrahydro-7-epi-sclerotiorin isochromophilone III |

製品の起源 |

United States |

Occurrence and Isolation Methodologies of Isochromophilone Iii and Analogues

Natural Sources and Producer Organisms

The production of Isochromophilone III and its analogues is predominantly associated with various fungal species, which inhabit a range of ecological niches.

Fungal Genera and Species Associated with this compound Production

Several fungal genera are known producers of this compound and its structural relatives. The most prominent among these is the genus Penicillium, with multiple species identified as sources of these compounds. Penicillium multicolor is a known producer of isochromophilones, including this compound. rsc.orgresearchgate.netwikipedia.orgsemanticscholar.orgresearchgate.net Similarly, Penicillium sclerotiorum has been identified as a source of various azaphilones, including isochromophilone analogues. scielo.brresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov

The genus Diaporthe also contributes to the diversity of isochromophilone producers. naturalproducts.net For instance, Diaporthe sp. has been documented as a source of these compounds. naturalproducts.net Furthermore, the fungus Bartalinia robillardoides has been shown to produce chloroazaphilones, a class to which isochromophilones belong. mdpi.com

Table 1: Fungal Producers of this compound and Analogues

| Fungal Genus | Fungal Species | Produced Compound(s) | Reference(s) |

| Penicillium | multicolor | This compound, epi-Isochromophilone III | rsc.org, researchgate.net, wikipedia.org, semanticscholar.org, researchgate.net |

| sclerotiorum | Isochromophilone analogues | scielo.br, researchgate.net, frontiersin.org, researchgate.net, nih.gov, nih.gov | |

| Diaporthe | sp. | 8-epi-isochromophilone III | naturalproducts.net |

| Bartalinia | robillardoides | Chloroazaphilones (related compounds) | mdpi.com |

Ecological Contexts and Isolation Environments

The fungi that produce this compound and its analogues are found in diverse environments, highlighting their adaptability. A significant number of these fungi are isolated from marine ecosystems, particularly as endophytic fungi in mangrove plants. rsc.orgfrontiersin.orgnaturalproducts.netnih.govmdpi.comresearchgate.net Endophytic fungi reside within the tissues of living plants without causing any apparent disease. The unique and often stressful conditions of mangrove environments, such as high salinity and hypoxia, are thought to influence the secondary metabolism of these fungi, leading to the production of unique bioactive compounds. frontiersin.orgnih.govmdpi.com

In addition to marine habitats, terrestrial environments also harbor isochromophilone-producing fungi. Fungi isolated from the soil of the Brazilian cerrado, a vast tropical savanna ecoregion, have been identified as producers of these compounds. scielo.brscielo.brscielo.br The specific ecological pressures of the cerrado, including its soil composition and climate, likely play a role in the secondary metabolite production of its fungal inhabitants.

Table 2: Ecological Niches of Isochromophilone-Producing Fungi

| Ecological Context | Specific Environment | Associated Fungal Genera | Reference(s) |

| Marine | Mangrove Endophytic Fungi | Penicillium, Diaporthe | naturalproducts.net, rsc.org, frontiersin.org, nih.gov, mdpi.com, researchgate.net |

| Terrestrial | Brazilian Cerrado Soil | Penicillium | scielo.br, scielo.br, scielo.br |

Advanced Isolation and Purification Strategies

The isolation and purification of this compound from complex fungal extracts require a combination of sophisticated extraction and chromatographic techniques.

Chromatographic Techniques for this compound Enrichment

Chromatography is the cornerstone of purifying this compound. jcdronline.orgmetwarebio.comopenaccessjournals.comijrpc.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental first step in the fractionation of crude fungal extracts. scielo.brfrontiersin.orgscielo.brifremer.fr This technique separates compounds based on their polarity, allowing for the initial enrichment of the desired isochromophilones.

For finer separation and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is indispensable. frontiersin.orgjcdronline.orgopenaccessjournals.comifremer.fr Both normal-phase and reversed-phase HPLC can be employed. jcdronline.org Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly effective in separating the various isochromophilone analogues from one another. frontiersin.orgifremer.fr Preparative HPLC allows for the isolation of these compounds in quantities sufficient for structural elucidation and biological testing. frontiersin.orgifremer.fr

Extraction Methodologies from Culture Broth and Mycelial Biomass

The initial step in isolating this compound involves extracting the compound from the fungal culture. Fungi are typically grown in liquid fermentation (culture broth) or on solid media. researchgate.netfrontiersin.orgzenodo.org The secondary metabolites, including isochromophilones, can be found in both the liquid broth and the fungal mycelia.

Solvent extraction is the primary method used to recover these compounds. frontiersin.orgifremer.frmdpi.com Ethyl acetate (B1210297) is a commonly used solvent for extracting the culture broth and the ground mycelial biomass due to its ability to dissolve a wide range of organic compounds. scielo.brfrontiersin.orgscielo.brifremer.fr The resulting crude extract contains a complex mixture of metabolites, from which this compound must be purified. In some cases, the mycelial biomass is first dried and ground before extraction to increase the efficiency of the process. researchgate.net

Challenges and Innovations in this compound Isolation from Complex Mixtures

The isolation of this compound is not without its challenges. Fungal extracts are incredibly complex, containing a vast array of structurally similar compounds. This complexity can make the separation of individual isochromophilones difficult, often requiring multiple chromatographic steps. The presence of isomers and closely related analogues further complicates the purification process.

Innovations in isolation techniques are helping to overcome these challenges. The use of advanced chromatographic media with higher resolving power enhances separation efficiency. Furthermore, hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the rapid identification and targeted isolation of known and novel isochromophilones within a complex mixture. nih.gov These modern approaches streamline the dereplication process, allowing researchers to quickly identify previously characterized compounds and focus on the isolation of new and potentially bioactive molecules.

Chemical Synthesis and Derivatization Strategies for Isochromophilone Iii

Total Synthesis Approaches to Isochromophilone III and Azaphilone Scaffolds

The total synthesis of azaphilones, the larger class of compounds to which isochromophilones belong, presents a significant challenge due to the presence of a highly substituted pyranoquinone bicyclic core and a stereogenic quaternary carbon center. rsc.orgnih.gov Over the years, various synthetic strategies have been developed, with a major focus on stereoselectivity, the use of biocatalysts, and the formation of the characteristic angular lactone and chiral dimeric structures. rsc.orgnih.gov

Key Reaction Methodologies and Stereoselective Syntheses

Early synthetic strategies for azaphilone scaffolds have been well-documented, and more recent efforts have built upon this foundation to address the complexities of novel and diverse structures. rsc.orgnih.gov Key intermediates such as cazisochromene and dioxinone have proven instrumental as precursors in many synthetic routes. rsc.orgnih.govsemanticscholar.org The stereoselective synthesis of the azaphilone core is a critical aspect, as the biological activity of these compounds is often dependent on their specific stereochemistry. Chemoenzymatic routes have emerged as a powerful tool, simplifying the stereoselective synthesis of azaphilones and providing a basis for constructing more complex derivatives. umich.edu These methods often allow for the selective access to a targeted isomer, which is crucial for producing biologically active molecules. nih.gov For instance, the absolute configuration of compounds like trichoflectin (B1237355) and deflectin-1a has been reassigned based on data from chemoenzymatic syntheses. nih.gov

Application of Biocatalysts in Synthetic Routes

Biocatalysis has become an indispensable tool in the synthesis of azaphilones, offering solutions to challenges in stereoselectivity and substrate scope that are often difficult to address with traditional chemical methods. acs.orgnih.gov Enzymes such as the flavin-dependent monooxygenase (FDMO) AzaH and the acyltransferase (AT) AfoD are commonly employed biocatalysts in these synthetic pathways. rsc.orgnih.gov

A notable strategy involves a one-pot, two-enzyme sequence combining an FDMO-mediated oxidative dearomatization with a subsequent acyltransferase-catalyzed acylation. chemrxiv.orgacs.org This approach has enabled the direct conversion of readily available resorcinol (B1680541) starting materials into linear tricyclic azaphilone scaffolds. chemrxiv.orgacs.org Furthermore, a combination of bioinformatics-guided enzyme mining and ancestral sequence reconstruction (ASR) has been utilized to develop novel biocatalysts. acs.orgnih.gov This innovative approach led to the resurrection of two ancestral enzymes, an FDMO and a substrate-selective acyltransferase, which facilitate an enantioselective synthesis of linear tricyclic azaphilones. acs.orgnih.gov This biocatalytic cascade provides a stereocomplementary route to established chemoenzymatic methods, thereby expanding the accessible chemical space of azaphilones. acs.org

Recent research has also focused on leveraging substrate-selective catalysis to control the formation of either linear or angular tricyclic cores, a key structural variation in azaphilones. researchgate.net By using an FDMO in sequence with an acyltransferase, it is possible to discriminate between two equilibrating intermediates, directing the final cyclization towards the desired scaffold. researchgate.net This strategy has successfully led to the first total synthesis of five azaphilone natural products, including trichoflectin, deflectin-1a, and lunatoic acid A. nih.govresearchgate.net

Table 1: Key Biocatalysts in Azaphilone Synthesis

| Biocatalyst | Enzyme Class | Role in Synthesis | Reference |

| AzaH | Flavin-dependent monooxygenase (FDMO) | Oxidative dearomatization | rsc.orgnih.gov |

| AfoD | Acyltransferase (AT) | Acylation | rsc.orgnih.gov |

| AncFDMO | Ancestral Flavin-dependent monooxygenase | Stereodivergent oxidative dearomatization | acs.org |

| AncAT | Ancestral Acyltransferase | Acylation of hydroxyl group | acs.org |

| PigD | Acyltransferase (AT) | Selective acylation of open-form substrate | chemrxiv.org |

Novel Synthetic Strategies and Method Development

The continuous discovery of new azaphilones with unique structural features necessitates the development of novel synthetic strategies. rsc.orgnih.gov Recent research has focused on the formation of angular lactones and chiral azaphilone dimers, which represent more complex structural motifs within this class of natural products. rsc.orgnih.govsemanticscholar.org The development of chemoenzymatic routes has been a significant advancement, enabling the rapid construction of complex molecules and facilitating the investigation of new biologically active compounds. umich.edu These strategies often provide a more facile and highly selective means of synthesizing azaphilones, which is crucial given the increasing need for new therapeutic agents. umich.edu

Semi-Synthetic Modifications and Derivatization Studies

Semi-synthesis plays a crucial role in expanding the chemical diversity of naturally occurring azaphilones like this compound. mdpi.com By chemically modifying the natural product scaffold, researchers can generate a variety of analogs for structure-activity relationship (SAR) studies, which are essential for identifying the key structural features responsible for their biological effects. mdpi.comjmb.or.kr

Introduction of Functional Groups to Alter Bioactivity

The introduction of different functional groups onto the azaphilone core can significantly impact the molecule's biological activity. solubilityofthings.com For example, several isochromophilone analogs have been synthesized from sclerotiorin (B1681566) through Wittig reactions and aldol (B89426) condensations. nih.gov The structures of these synthetic derivatives were confirmed using various spectroscopic methods, and their ability to inhibit gp120-CD4 binding, a key interaction in HIV infection, was evaluated. nih.gov

In another study, N-methylsclerotiorinamine was semi-synthesized from sclerotiorin by methylation. mdpi.com The antibacterial activities of the natural and semi-synthetic analogs were then evaluated, providing insights into how specific structural modifications influence their antimicrobial properties. mdpi.com These studies underscore the importance of functional group manipulation in tuning the bioactivity of isochromophilone derivatives.

Synthesis of Novel Analogues for Structure-Activity Relationship Investigations

The synthesis of novel analogs is a cornerstone of SAR studies, providing a systematic way to probe the relationship between a molecule's structure and its biological function. scirp.orgnih.govrsc.org By comparing the activities of a series of structurally related compounds, researchers can identify pharmacophores and guide the design of more potent and selective agents. rsc.orgjmb.or.kr

For instance, the synthesis and evaluation of isocryptolepine analogs have been conducted to study their antiplasmodial and antiproliferative activities. nih.gov Similarly, SAR studies on azaphilone derivatives have been performed to understand their antimicrobial effects. mdpi.com These investigations often involve creating a library of analogs with systematic variations in different parts of the molecule. The biological data obtained from these analogs helps to build a comprehensive understanding of the structural requirements for a particular biological activity. rsc.org

Derivatization for Enhanced Analytical Detection

The analytical detection of this compound, like many polyketides, can be challenging due to the lack of strong chromophores or fluorophores, or insufficient volatility for gas chromatography (GC). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to introduce properties that enhance its detectability. While the scientific literature does not currently describe derivatization methods developed specifically for this compound, established analytical chemistry techniques for its constituent functional groups—hydroxyl and ketone moieties—can be proposed to improve its detection by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization for HPLC Analysis

For HPLC analysis, derivatization primarily aims to introduce a UV-absorbing chromophore or a highly fluorescent fluorophore into the this compound molecule. This can significantly lower the limits of detection and quantification.

Derivatization of the Hydroxyl Group: The secondary hydroxyl group in this compound is a prime target for derivatization.

Introducing a Chromophore: Reagents such as benzoyl chloride and its analogs can be used to esterify the hydroxyl group, thereby introducing a strong UV-absorbing chromophore. greyhoundchrom.com This enhances detection by a standard HPLC-UV/Vis detector.

Introducing a Fluorophore: For even greater sensitivity, fluorescent tagging agents can be employed. Dansyl chloride (DNS-Cl) is a common reagent that reacts with hydroxyl groups to form highly fluorescent derivatives. nih.govunomaha.edu This allows for detection at very low concentrations using an HPLC system equipped with a fluorescence detector (FLD). nih.gov The reaction typically proceeds under alkaline conditions. unomaha.edu Another option is the use of 9-fluorenylmethyl chloroformate (FMOC-Cl), which also reacts with alcohols to create fluorescent products detectable with high sensitivity. libretexts.org

Derivatization for GC-MS Analysis

GC-MS analysis requires analytes to be volatile and thermally stable. The inherent polarity and molecular weight of this compound make it unsuitable for direct GC-MS analysis. Derivatization is therefore essential to increase its volatility.

Derivatization of the Ketone Group: The ketone functional groups on the isochromophilone core can be targeted.

Oximation: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used method for ketones. nih.gov This reaction forms an oxime derivative that is more volatile and thermally stable, making it suitable for GC analysis. The pentafluorobenzyl group also makes the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, which can provide very low detection limits. nih.govresearchgate.net

Silylation of the Hydroxyl Group: In addition to targeting the ketone groups, the hydroxyl group can be derivatized to increase volatility. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to convert polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. This is a standard procedure for preparing polyketides and other natural products for GC-MS analysis.

These proposed derivatization strategies, summarized in the tables below, represent viable approaches to enhance the analytical detection of this compound, enabling more sensitive and robust quantification in various sample matrices.

Interactive Data Tables

Table 1: Proposed Derivatization Strategies for HPLC Analysis of this compound

| Target Functional Group | Proposed Reagent | Type of Derivatization | Expected Analytical Enhancement |

| Hydroxyl | Benzoyl Chloride | Introduction of Chromophore | Enhanced UV/Vis Detection |

| Hydroxyl | Dansyl Chloride (DNS-Cl) | Introduction of Fluorophore | Highly sensitive Fluorescence Detection (FLD) |

| Hydroxyl | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of Fluorophore | Highly sensitive Fluorescence Detection (FLD) |

Table 2: Proposed Derivatization Strategies for GC-MS Analysis of this compound

| Target Functional Group | Proposed Reagent | Type of Derivatization | Expected Analytical Enhancement |

| Ketone | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oximation | Increased volatility and sensitivity for ECD and NCI-MS |

| Hydroxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Increased volatility and thermal stability |

| Hydroxyl | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylation | Increased volatility and thermal stability |

Advanced Analytical Methodologies in Isochromophilone Iii Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HR-ESI-MS, UV Spectroscopy, ECD)

The definitive identification and structural characterization of Isochromophilone III and its analogues are accomplished through the combined application of several spectroscopic methods. Each technique provides unique and complementary pieces of information that, when integrated, reveal the molecule's complete architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon skeleton and the connectivity of protons. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the molecular structure. While specific data for this compound is not extensively published, analysis of related compounds like Isochromophilone VI provides a clear example of the data obtained. For instance, ¹H NMR spectra identify olefinic protons and methyl groups, while ¹³C NMR spectra pinpoint carbonyl carbons and other key functional groups. publish.csiro.au

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the elemental composition of a molecule with high accuracy. This technique provides an exact mass measurement, allowing for the calculation of a unique molecular formula. For example, related isochromophilones have been analyzed using HR-ESI-MS to confirm their formulas, a critical step in identifying new compounds. mdpi.comfrontiersin.org The presence of a chlorine atom, characteristic of many chloroazaphilones, is readily confirmed by the distinctive isotopic pattern (M+ and M+2 peaks) in the mass spectrum. mdpi.com

Ultraviolet (UV) Spectroscopy provides information about the chromophore system within the molecule. The conjugated system of the isochromophilone core gives rise to characteristic absorption maxima. In related compounds like Isochromophilone IV, UV absorption maxima (λmax) are observed around 200, 265, and 388 nm when measured in methanol. frontiersin.orgnih.gov These values are indicative of the electronic transitions within the molecule's π-system.

Electronic Circular Dichroism (ECD) Spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral centers. The experimental ECD spectrum, which shows characteristic positive or negative Cotton effects, is compared with spectra of known compounds or with spectra predicted by quantum-chemical calculations. researchgate.net For instance, the absolute configuration at C-7 in a related compound, Isochromophilone J, was determined to be S based on its ECD spectrum, which showed Cotton effects at 388 nm (+1.88) and 321 nm (-0.34). frontiersin.orgnih.gov This comparative analysis is essential for unambiguously assigning the stereochemistry of complex molecules like this compound.

Table 1: Representative Spectroscopic Data for Isochromophilone Analogs

| Technique | Compound | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | Isochromophilone VI | δ (ppm): 7.91 (s, 1-H), 7.05 (s, 4-H), 6.94 (d, 15.3 Hz, 10-H), 2.15 (s, 7-Ac Me) | publish.csiro.au |

| ¹³C NMR | Isochromophilone VI | δ (ppm): 193.9 (s, C-8), 184.2 (s, C-6), 170.4 (s, 7-Ac C=O), 84.8 (s, C-7) | publish.csiro.au |

| HR-ESI-MS | Isochromophilone X | m/z 518.1940 [M + H]⁺, (Calculated for C₂₇H₃₃N³⁵ClO₇: 518.1940) | mdpi.com |

| UV (MeOH) | Isochromophilone IV | λmax (nm): 200, 265, 388 | frontiersin.orgnih.gov |

| ECD (MeOH) | Isochromophilone J | λmax (nm) (Δε): 388 (+1.88), 321 (-0.34), 255 (+3.47), 214 (-1.87) | frontiersin.orgnih.gov |

Chromatographic-Mass Spectrometric Coupling (e.g., HPLC-DAD/MS, GC-MS, LC-MS/MS) for Characterization and Quantification

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of this compound in complex biological or chemical extracts. These hyphenated methods allow for the separation, identification, and quantification of the target compound in a single analytical run.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is a widely used configuration. geomar.de HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (typically a gradient of acetonitrile (B52724) and water). nih.gov The DAD acquires a UV-Vis spectrum for each eluting peak, providing preliminary identification based on the chromophore. The eluent then flows into the MS, which provides mass information and fragmentation patterns for definitive structural confirmation. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it the gold standard for trace-level quantification and metabolic profiling. nih.gov In this technique, a precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and is used to quantify the compound with high precision and accuracy, even in very complex matrices. scielo.brresearchgate.net This approach has been successfully used to create metabolic profiles of fungi and identify various azaphilone analogues, including Isochromophilone VI and Isochromophilone IX, from fungal cultures. nih.govscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for large, non-volatile molecules like isochromophilones unless they undergo derivatization to increase their volatility. For this class of compounds, LC-based methods are generally preferred.

Table 2: Typical Parameters for LC-MS Analysis of Azaphilones

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography | HPLC / UPLC | High-Performance / Ultra-High-Performance Liquid Chromatography |

| Stationary Phase | C18 Reversed-Phase Column | e.g., Phenomenex Onyx Monolithic C18, Waters Symmetry C18 |

| Mobile Phase | Acetonitrile and Water (with acid modifier) | Gradient elution with 0.1% formic acid |

| Detection | DAD and ESI-MS/MS | Diode-Array Detector and Electrospray Ionization Tandem MS |

| Ionization Mode | Positive ESI | [M+H]⁺ is typically observed |

| Analysis Mode | Full Scan & MS/MS | For identification and structural confirmation |

Applications of Isotope Labeling in Biosynthetic Studies

Understanding how organisms construct complex molecules like this compound is a fundamental goal of natural product chemistry. Isotope labeling experiments are a cornerstone of such biosynthetic investigations. mdpi.com The general principle involves feeding the producing organism a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). silantes.complos.org The labeled precursor is incorporated into the metabolic pathways, and the position and extent of the label in the final natural product are determined using NMR or mass spectrometry.

Azaphilones are known to be derived from the polyketide pathway. In this pathway, simple building blocks, primarily acetate (B1210297) and malonate, are sequentially condensed to form a long polyketide chain, which then undergoes cyclization and modification to yield the final structure. To study this in isochromophilones, researchers can supply the fungal culture with ¹³C-labeled acetate (e.g., [1-¹³C]-acetate or [2-¹³C]-acetate). Analysis of the resulting this compound by ¹³C NMR would reveal an enhanced signal intensity at specific carbon positions. The observed labeling pattern allows chemists to map the carbon flow from the simple precursor to the complex product, confirming the polyketide origin and elucidating the specific folding and cyclization mechanisms of the polyketide chain. sigmaaldrich.com

Similarly, the origin of the nitrogen atom in the azaphilone core can be investigated by feeding the organism with ¹⁵N-labeled amino acids, as the nitrogen is typically derived from an amino acid via a reaction with the pyranone oxygen of an isochromane intermediate. These powerful tracer techniques provide direct experimental evidence for proposed biosynthetic pathways. nih.gov

Computational Chemistry Approaches for Structural Confirmation and Prediction (e.g., Quantum-Chemical Conformation Analysis)

Computational chemistry has become an indispensable tool that complements experimental data in the structural elucidation of natural products. For complex molecules with multiple stereocenters like this compound, computational methods are particularly valuable for confirming relative and absolute configurations.

Quantum-Chemical Conformation Analysis is used to determine the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of all possible stereoisomers. ethz.ch This is often the first step in a more detailed computational analysis.

A primary application is the prediction of ECD spectra . mdpi.com The process involves:

Generating all possible stereoisomers of the proposed structure.

Performing a conformational search for each isomer to find all low-energy conformers.

Optimizing the geometry of these conformers using a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the theoretical ECD spectrum for each optimized conformer using Time-Dependent DFT (TD-DFT).

Generating a final, Boltzmann-weighted theoretical spectrum by averaging the spectra of the individual conformers based on their calculated relative energies.

This final calculated spectrum is then compared to the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for one specific stereoisomer provides strong evidence for its absolute configuration. frontiersin.orgresearchgate.net This approach has been successfully applied to numerous azaphilone compounds to resolve stereochemical ambiguities that are difficult to solve by NMR alone. researchgate.netnih.gov

Biological Activities and Mechanistic Studies of Isochromophilone Iii

Enzyme Inhibition Profiles

Isochromophilone III, a member of the azaphilone family of fungal metabolites, has been the subject of various studies to determine its biological activities. kitasato-u.ac.jp These investigations have revealed a range of enzyme inhibitory functions, highlighting its potential as a lead compound in different therapeutic areas. The following sections detail the specific enzyme inhibition profiles of this compound and its related analogues.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition and Related Metabolic Pathways

Isochromophilones III through VI, isolated from the fungus Penicillium sp. FO-3216, have been identified as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT). kitasato-u.ac.jp ACAT is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol to form cholesteryl esters. frontiersin.org This process is vital for the storage of cholesterol in lipid droplets and for the assembly of lipoproteins. frontiersin.org

Inhibition of ACAT is a significant area of research, particularly in the context of atherosclerosis. nih.gov Within the macrophages of atherosclerotic plaques, ACAT activity leads to the accumulation of cholesteryl esters, resulting in the formation of foam cells, a hallmark of atherosclerosis progression. nih.gov While complete inactivation of ACAT has shown toxicity due to the buildup of free cholesterol, partial and short-term inhibition is being explored as a therapeutic strategy. nih.gov

This compound, along with its related compounds V and VI, demonstrated inhibitory activity against ACAT in an enzyme assay using rat liver microsomes. kitasato-u.ac.jp The concentration of these compounds that resulted in 50% inhibition of the enzyme (IC50) was determined, showcasing their potential to modulate cholesterol metabolism.

Table 1: ACAT Inhibitory Activity of Isochromophilones

| Compound | IC50 (µM) |

|---|---|

| This compound | 88 |

| Isochromophilone V | 100 |

| Isochromophilone VI | 20 |

Data sourced from enzyme assays using rat liver microsomes. kitasato-u.ac.jp

Inhibition of gp120-CD4 Binding (Relevance to HIV-1)

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells. nih.govplos.org This interaction triggers conformational changes in the viral envelope, leading to membrane fusion and viral entry. plos.org Consequently, the inhibition of gp120-CD4 binding is a key strategy in the development of anti-HIV-1 therapeutics. jst.go.jp

While this compound itself has not been directly reported as a potent inhibitor of this interaction, other members of the isochromophilone family have shown significant activity. Isochromophilones I and II, isolated from Penicillium multicolor FO-2338, were identified as novel inhibitors of gp120-CD4 binding. kitasato-u.ac.jp This finding suggests that the isochromophilone scaffold is a viable starting point for the development of HIV-1 entry inhibitors. jst.go.jp The mechanism of these inhibitors often involves prematurely activating the viral envelope glycoproteins, leading to an unstable and transient state that ultimately results in the loss of functional competence for infection. plos.org

Table 2: gp120-CD4 Binding Inhibitory Activity of Isochromophilones

| Compound | IC50 (µM) |

|---|---|

| Isochromophilone I | 1.8 |

| Isochromophilone II | 2.1 |

Binding activity was determined by ELISA between recombinant soluble CD4 and recombinant gp120. kitasato-u.ac.jp

Inhibition of Grb2-Shc Interaction in Receptor Tyrosine Kinase Signaling Pathways

The Growth factor receptor-bound protein 2 (Grb2) is an essential adaptor protein in the mitogenic Ras signaling pathway, which is activated by receptor tyrosine kinases. jmb.or.krjmb.or.kr Grb2 contains an SH2 domain that specifically binds to phosphotyrosine motifs on activated receptors or other adaptor proteins like Shc. jmb.or.krjmb.or.kr This interaction is a critical step in relaying signals from the cell surface to the nucleus, often leading to cell proliferation. jmb.or.kr Blocking the Grb2-Shc interaction is a potential strategy for developing new antitumor agents by intervening in oncogenic signal transduction pathways. jmb.or.krresearchgate.net

In the search for natural product-based antagonists of this interaction, Isochromophilone IV, isolated from Penicillium multicolor F1753, was identified as an inhibitor of the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. jmb.or.krjmb.or.kr This discovery highlighted azaphilones as a class of non-peptidic inhibitors of the Grb2-Shc interaction from a natural source. jmb.or.krresearchgate.net

Table 3: Grb2-Shc Interaction Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| Isochromophilone IV | 48 |

| Sclerotiorin (B1681566) | 22 |

Inhibitory effects were measured on the interaction between the Grb2-SH2 domain and a phosphopeptide from the Shc protein. jmb.or.kr

Diacylglycerol Acyltransferase (DGAT) Inhibition

Diacylglycerol acyltransferase (DGAT) is a key enzyme in the metabolic pathway for triglyceride synthesis. nih.gov It catalyzes the final step, which involves the esterification of diacylglycerol with a fatty acid. nih.gov There are two main isoforms of this enzyme, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are genetically distinct. jofem.org DGAT enzymes are crucial for the storage of energy in the form of triglycerides in lipid droplets. jofem.org Inhibition of DGAT is being investigated for the management of metabolic disorders such as metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com

Isochromophilones VII and VIII, isolated from Penicillium sp. FO-4164, were found to be inhibitors of both DGAT and ACAT. kitasato-u.ac.jp The inhibitory activity was assessed using enzyme assays with rat liver microsomes. kitasato-u.ac.jp

Table 4: DGAT Inhibitory Activity of Isochromophilones

| Compound | IC50 (µM) |

|---|---|

| Isochromophilone VII | 9.0 |

| Isochromophilone VIII | 12 |

Data sourced from enzyme assays using rat liver microsomes. kitasato-u.ac.jp

Lipoxygenase Inhibition (e.g., 15-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids. frontiersin.org 15-lipoxygenase (15-LOX), in particular, is implicated in various inflammatory diseases and some cancers. frontiersin.orgnih.gov The products of 15-LOX activity can act as signaling molecules in immune responses. nih.gov Therefore, inhibitors of 15-LOX are of interest for their potential therapeutic applications in treating inflammatory conditions and certain types of cancer. nih.gov

While direct data on this compound's inhibition of 15-LOX is not specified in the provided context, the broader class of fungal metabolites has been a source of LOX inhibitors. cftri.res.in For instance, Sclerotiorin, a related azaphilone produced by Penicillium frequentans, has been identified as a potent lipoxygenase inhibitor. cftri.res.in This suggests that the azaphilone scaffold, to which isochromophilones belong, may have the potential for lipoxygenase inhibition.

Phosphodiesterase (PDE4) Inhibition by Related Analogues (e.g., Isochromophilone X)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterase 4 (PDE4) is specific for cAMP and is a well-established target for anti-inflammatory drugs. uniontherapeutics.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. uniontherapeutics.com More recent research has focused on selectively inhibiting PDE4B and PDE4D subtypes to enhance efficacy. uniontherapeutics.com

Isochromophilone X, a chloroazaphilone produced by the fungus Bartalinia robillardoides, has been shown to inhibit PDE4. mdpi.comresearchgate.net It exhibited an IC50 value of 2.8 µM against the enzyme, indicating significant inhibitory activity. mdpi.com This finding points to the potential of the isochromophilone chemical structure in the development of novel PDE4 inhibitors.

Table 5: PDE4 Inhibitory Activity of Isochromophilone X

| Compound | IC50 (µM) |

|---|---|

| Isochromophilone X | 2.8 |

Data sourced from a study on chloroazaphilones from Bartalinia robillardoides strain LF550. mdpi.com

Acetylcholinesterase (AChE) Inhibitory Activity of Related Analogues (e.g., Dechloroisochromophilone II)

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a key role in terminating signal transmission at cholinergic synapses. wikipedia.org The inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease, myasthenia gravis, and glaucoma, as it increases the levels and duration of acetylcholine action. wikipedia.orgwikipedia.org

Natural products are a significant source of novel AChE inhibitors. frontiersin.org In this context, analogues of this compound have been investigated for their potential to inhibit AChE. Notably, Dechloroisochromophilone II, an analogue of this compound, has demonstrated significant inhibitory activity against AChE. researchgate.net Research has shown that dechloroisochromophilone II exhibits a minimum inhibition concentration (MIC) of 10 μg/mL. researchgate.net The configuration at the C-8 position of these compounds appears to be an important factor in their AChE inhibitory activity. researchgate.net

Potential as GGTase I Inhibitor for Antifungal Targets

Geranylgeranyltransferase I (GGTase I) is an enzyme that catalyzes the attachment of a geranylgeranyl group to specific proteins, a process crucial for their proper function and localization within the cell. wikipedia.orgnih.gov This enzyme is essential for the viability of fungi, such as Saccharomyces cerevisiae, making it a promising target for the development of new antifungal drugs. researchgate.netnih.gov

A number of azaphilones, the class of compounds to which this compound belongs, have been identified as broad-spectrum inhibitors of GGTase I. researchgate.net These compounds have shown potential as antifungal agents due to their ability to inhibit this essential fungal enzyme. researchgate.netnih.gov The inhibition of GGTase I disrupts the function of key proteins involved in fungal cell growth and signaling. nih.gov While specific studies on this compound as a GGTase I inhibitor are not detailed in the provided results, the activity of related azaphilones suggests that it could be a promising candidate for further investigation in this area.

Anticancer and Cytotoxic Activities in In Vitro Cellular Models

Cell Line Specificity and Potency

This compound has been evaluated for its cytotoxic activity against a variety of human cancer cell lines, demonstrating a degree of cell line specificity and potent inhibitory effects. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. nih.gov

This compound exhibited cytotoxic activity against the KB (oral cavity cancer), MCF-7 (breast cancer), and NCI-H187 (small cell lung cancer) cell lines with IC50 values of 6.9, 10.6, and 6.2 μg/mL, respectively. researchgate.net

The following table summarizes the reported cytotoxic activities of this compound and its analogues against various cancer cell lines.

| Compound | Cell Line | Activity (IC50) | Reference |

| This compound | KB | 6.9 µg/mL | researchgate.net |

| This compound | MCF-7 | 10.6 µg/mL | researchgate.net |

| This compound | NCI-H187 | 6.2 µg/mL | researchgate.net |

Molecular Mechanisms of Action in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. journalofoncology.orgnih.gov It is characterized by a series of biochemical events, including the activation of a family of proteases called caspases. nih.govliverpool.ac.uk The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism by which cells undergo this process. creative-diagnostics.com

A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. creative-diagnostics.com Pro-apoptotic members of this family, such as BAX, promote the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org This release triggers the formation of the apoptosome, a protein complex that activates initiator caspases like caspase-9. creative-diagnostics.comassaygenie.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell. nih.govassaygenie.com

Studies on compounds with similar mechanisms suggest that the induction of apoptosis by agents like this compound likely involves the upregulation of pro-apoptotic proteins like BAX. The translocation of BAX to the mitochondria leads to the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of caspase-3 and subsequent cell death. nih.govplos.orgplos.org The activation of caspases is a hallmark of apoptosis and their cleavage of specific cellular substrates leads to the characteristic morphological changes of apoptotic cells. nih.govembopress.org

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). jackwestin.com Checkpoints exist between these phases to ensure the fidelity of DNA replication and chromosome segregation. learnoncology.ca Dysregulation of the cell cycle is a hallmark of cancer, and many anticancer agents exert their effects by inducing cell cycle arrest at specific phases. ijbs.com

Compounds that induce cell cycle arrest can do so at different stages. For instance, some agents cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase where DNA is replicated. plos.orgnih.gov This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward. plos.org Other compounds can induce arrest at the G2/M checkpoint, preventing cells from entering mitosis. ijbs.comnih.gov This can be triggered by DNA damage or incomplete DNA replication. learnoncology.ca Arrest in the S phase, the period of active DNA synthesis, is another mechanism by which cell proliferation can be inhibited. learnoncology.ca

The specific phase of cell cycle arrest can be dependent on the concentration of the compound. nih.gov The ability of a compound to inhibit cell proliferation and induce cell cycle arrest is a key aspect of its potential as an anticancer agent. oncotarget.com

Interference with Signal Transduction Pathways (e.g., Ras signaling)

This compound and its analogs have been investigated for their potential to interfere with crucial cellular signal transduction pathways, including the Ras signaling cascade. The Ras family of small GTPases (KRAS, HRAS, and NRAS) are pivotal in regulating cell proliferation, differentiation, and survival. promega.com.cn Mutations in Ras genes are among the most frequent in human cancers, leading to constitutively active Ras proteins that drive oncogenic signaling. promega.com.cn

The activation of the Ras pathway is a complex process often initiated by the binding of growth factors to receptor tyrosine kinases. This leads to the recruitment of adaptor proteins like Grb2, which in turn binds to other proteins such as Shc. jmb.or.kr This cascade ultimately activates Ras by facilitating the exchange of GDP for GTP. core.ac.uk Antagonists of the Grb2-SH2 domain are sought after as they could block these oncogenic signals, presenting a novel approach to cancer therapy. jmb.or.kr

In the search for such antagonists from natural sources, related compounds like sclerotiorin and isochromophilone IV were isolated and found to inhibit the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. jmb.or.kr This inhibitory action suggests a potential mechanism for blocking the oncogenic Ras signaling pathway. researchgate.net Sclerotiorin, a structurally similar compound, has been specifically noted for its ability to block the Ras signaling pathway. researchgate.net While direct studies on this compound's effect on Ras signaling are limited in the provided results, the activity of its close relatives suggests a promising area for future investigation into its potential as a modulator of this critical oncogenic pathway.

Antimicrobial Properties

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative bacteria, MRSA, Mycobacterium tuberculosis)

This compound has demonstrated notable antibacterial properties. Research has shown its efficacy against Gram-positive bacteria, specifically Staphylococcus aureus. researchgate.net The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel antimicrobial agents. nih.gov Several synthetic compounds have shown potent activity against MRSA. frontiersin.orgrsc.org

Furthermore, the antibacterial activity of related compounds extends to other significant pathogens. For example, some have been tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comfrontiersin.orgrsc.org Studies on various natural and synthetic compounds have reported a range of minimum inhibitory concentrations (MICs) against M. tuberculosis. mdpi.comfrontiersin.org While some compounds show broad-spectrum activity against both Gram-positive and Gram-negative bacteria like Escherichia coli, Lysteria monocytogenes, Klebisiella pneumoniae, and Salmonella typhimurium, the activity of this compound appears to be more targeted. researchgate.net

| Compound/Extract | Target Bacteria | Activity | Reference |

| This compound | Staphylococcus aureus | Antibacterial | researchgate.net |

| Sclerotiorin | Escherichia coli, Lysteria monocytogenes, Klebisiella pneumoniae, Bacillus subtilis, Salmonella typhimurium | Antibacterial | researchgate.net |

| Isobavachalcone (IBC) | Methicillin-Susceptible Staphylococcus aureus (MSSA) | MIC: 1.56 µg/mL | mdpi.com |

| Isobavachalcone (IBC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 3.12 µg/mL | mdpi.com |

| Isobavachalcone (IBC) | Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium kansasii | MIC: 64 µg/mL | mdpi.com |

| Synthetic adamantyl diamine derivatives | MRSA | MIC range: 8–64 μg/mL | rsc.org |

| 3-Nitropropionic acid | Mycobacterium tuberculosis H37Ra | MIC: 3.3 μM | nih.gov |

Anti-inflammatory Investigations

Modulation of Inflammatory Mediators (e.g., NO production, COX-2, IL-6, IL-1β, iNOS mRNA expression)

This compound and its analogs have been the subject of anti-inflammatory investigations, focusing on their ability to modulate key inflammatory mediators. Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. mdpi.com

One of the key molecules in the inflammatory process is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes. bu.edu.egsemanticscholar.org The inducible form, iNOS, is often upregulated during inflammation. nih.gov Several studies have shown that certain compounds can suppress the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netnih.govmdpi.commdpi.com

Cyclooxygenase-2 (COX-2) is another important enzyme that is induced during inflammation and is a target for many anti-inflammatory drugs. mdpi.commdpi.comnih.govnih.govmerckmillipore.com Research has demonstrated that some compounds can inhibit COX-2 expression and activity. researchgate.netmdpi.commdpi.com

Furthermore, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) play a crucial role in the inflammatory cascade. acs.orgsemanticscholar.orgnih.gov The expression of these cytokines can be stimulated by various factors, and their inhibition is a key strategy in anti-inflammatory therapies. researchgate.netmdpi.com Studies have shown that certain azaphilone pigments can significantly suppress the mRNA expression levels of COX-2, IL-6, IL-1β, and iNOS in LPS-stimulated cells. researchgate.netnih.govmdpi.com This suppression of inflammatory mediators highlights the potential of this compound and related compounds as anti-inflammatory agents.

| Compound | Effect | Model System | Reference |

| Penazaphilone L | Suppressed NO production | LPS-stimulated RAW264.7 cells | researchgate.netnih.gov |

| Penazaphilone L | Suppressed COX-2, IL-6, IL-1β, and iNOS mRNA expression | LPS-stimulated RAW264.7 cells | researchgate.netmdpi.com |

| Sclerotiorin derivative | Inhibited COX-2 (70.6% inhibition) | In vitro assay | mdpi.com |

| Azaphilones | Inhibited NO production | LPS-induced RAW 264.7 cells | mdpi-res.com |

| Azaphilones | Inhibited NFκB phosphorylation | TNF-α-induced cells | nih.gov |

Impact on Signaling Pathways (e.g., NF-κB, PI3K/Akt/GSK-3β)

Research into the anti-inflammatory effects of azaphilone compounds has shed light on their impact on crucial signaling pathways. A study on new hydrophilic azaphilone pigments from Penicillium sclerotiorum cib-411 identified a compound, Penazaphilone K, which demonstrated significant anti-inflammatory activity. nih.govresearchgate.net This compound was found to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net

Mechanistic investigations revealed that the anti-inflammatory action of Penazaphilone K is linked to its ability to inactivate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net This inactivation is achieved by preventing the translocation of NF-κB to the nucleus through the inhibition of the phosphorylation of key upstream regulators, including phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net While this provides insight into the mechanism of a related isochromophilone, direct studies explicitly detailing the impact of this compound on the NF-κB and PI3K/Akt/GSK-3β signaling pathways are still needed for a complete understanding.

Antimalarial Activity

The search for novel antimalarial agents has led to the investigation of various natural products, including the isochromophilone family. epi-Isochromophilone III, an epimer of this compound, has been isolated from the fungus Penicillium multicolor CM01 and evaluated for its antimalarial properties. rsc.orgnih.gov

In vitro studies have demonstrated that epi-isochromophilone III exhibits notable activity against the malaria parasite Plasmodium falciparum. rsc.orgnih.govsemanticscholar.org The half-maximal inhibitory concentration (IC50) for this activity was determined to be 7.8 µg/mL. semanticscholar.org This finding highlights the potential of the isochromophilone scaffold as a basis for the development of new antimalarial drugs.

Table 1: Antimalarial Activity of epi-Isochromophilone III

| Compound | Target Organism | Activity (IC₅₀) | Source |

|---|---|---|---|

| epi-Isochromophilone III | Plasmodium falciparum | 7.8 µg/mL | semanticscholar.org |

Antioxidant Effects

The antioxidant potential of natural compounds is of significant interest due to the role of oxidative stress in various diseases. Azaphilones as a class of compounds are recognized for their antioxidant activities. rsc.orgnih.gov

Specific research on chlorinated azaphilones isolated from an endophytic fungus associated with Diaporthe sp. has provided evidence for the antioxidant effects within this compound family. A study reported that several chlorinated azaphilones, including this compound (referred to as compound 6 in the study), demonstrated effective free radical scavenging activity. sci-hub.se However, detailed quantitative data from specific antioxidant assays for this compound are not extensively documented in the currently available literature. Further studies employing standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay would be beneficial to quantify the antioxidant capacity of pure this compound. mdpi.comnih.govekb.eg

Phytotoxic and Herbicidal Research

The potential of fungal secondary metabolites as natural herbicides is an active area of research. Several isochromophilones have been investigated for their phytotoxic properties. Studies on compounds isolated from the mangrove-derived fungus Penicillium sclerotiorum HY5, such as Isochromophilone I and Isochromophilone IV, have shown potent phytotoxicity against the weed Amaranthus retroflexus L. nih.govfrontiersin.orgfrontiersin.org This suggests that the isochromophilone chemical structure has the potential for herbicidal activity. smolecule.com

However, direct testing of epi-isochromophilone III in a phytotoxicity assay indicated that it was inactive. proquest.com This finding underscores the importance of specific structural features for biological activity, as even closely related compounds can have different effects.

Table 2: Phytotoxic Activity of Selected Isochromophilones

| Compound | Target Plant | Activity | Source |

|---|---|---|---|

| Isochromophilone I | Amaranthus retroflexus L. | Potent phytotoxicity | nih.govfrontiersin.orgfrontiersin.org |

| Isochromophilone IV | Amaranthus retroflexus L. | Potent phytotoxicity | nih.govfrontiersin.org |

| epi-Isochromophilone III | Not specified | Inactive | proquest.com |

Other Investigated Biological Activities (e.g., Nematicidal, Hypoxia-protective)

The diverse chemical structures of azaphilones have prompted investigations into a wide array of biological effects. alliedacademies.org

Nematicidal Activity: Plant-parasitic nematodes are a significant threat to agriculture, and natural products are being explored as eco-friendly nematicides. While the broader class of azaphilones has been noted for potential nematicidal activity, specific data for this compound is limited. alliedacademies.org Some chloroazaphilones have been reported to exhibit weak nematicidal activity. core.ac.uk Further research is required to determine if this compound possesses any significant nematicidal properties.

Hypoxia-protective Activity: Hypoxia, or low oxygen condition, is a factor in several pathological conditions. Certain azaphilone derivatives have shown promise in protecting cells from hypoxia-induced damage. For instance, Peyronellones A and B, which are adducts of azaphilones, have been identified as having hypoxia-protective activity. nih.govresearchgate.net These compounds were found to inhibit the late-stage apoptosis of human umbilical vein endothelial cells induced by hypoxia/reoxygenation. researchgate.net At present, there are no specific studies reporting the hypoxia-protective effects of this compound itself.

Structure Activity Relationship Sar Studies of Isochromophilone Iii and Analogues

Influence of Core Structure Modifications on Biological Activities

The isochromophilone framework consists of a distinctive chloro-substituted isoquinoline (B145761) core. Modifications to this bicyclic core structure have a profound impact on the compound's biological profile. Azaphilones, the class of fungal polyketides to which isochromophilones belong, are characterized by an isochroman (B46142) scaffold with a pyrone–quinone bicyclic core and a quaternary carbon center. nih.gov The specific arrangement and type of substituents on this core are critical determinants of activity.

For instance, the presence and position of the chlorine atom are significant. The related compound, Dechloroisochromophilone II, which lacks the chlorine atom found on the core of Isochromophilone III, exhibits significant acetylcholinesterase (AChE) inhibitory activity. nih.govrsc.orgresearchgate.net This suggests that the chlorine atom, a defining feature of this compound's core, may modulate its interaction with certain biological targets, steering its activity away from AChE inhibition and towards other effects.

Role of Side Chain Substitutions on Target Interactions

Attached to the core of this compound is a distinctive dimethylhepta-dienyl side chain. vulcanchem.com The length, flexibility, and functional groups of this aliphatic side chain play a pivotal role in mediating interactions with biological targets and influencing the compound's spectrum of activity. SAR studies on related natural products often show that both main chain and side chain substitutions have a significant impact on biological activities. mdpi.com

The inhibitory activity of isochromophilones against acyl-CoA:cholesterol acyltransferase (ACAT) varies with changes to the side chain. This compound, IV, V, and VI, which differ in their side chain structures, display distinct IC50 values against this enzyme. nih.gov this compound (IC50 = 110 µM) is a less potent ACAT inhibitor than Isochromophilone IV and V (both IC50 = 50 µM), indicating that modifications in the side chain directly affect the potency of enzyme inhibition. nih.gov

In broader studies of natural products, the contribution of side chains to bioactivity is a recurring theme. For example, in certain diterpenoids, the presence of a double bond in the side chain was found to be important for anti-inflammatory activity. nih.gov Similarly, for some anti-HIV agents, the presence of specific functional groups on the side chain, such as free hydroxyl and oxo groups, was critical for their protease inhibitory activity. semanticscholar.org These principles underscore the importance of the side chain in this compound, suggesting that its specific length and pattern of unsaturation are finely tuned for its observed biological effects.

Stereochemical Requirements for Optimal Activity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a critical factor governing the biological activity of many natural products, including this compound. uou.ac.in The precise spatial orientation of the molecule determines its ability to bind effectively to the active site of enzymes or the binding pocket of receptors. uou.ac.in

The absolute configuration of the chiral centers in both the core and the side chain of isochromophilones is crucial for their bioactivity. nih.gov this compound possesses a specific stereochemistry, including a (1E,3E,5S) configuration in its dimethylhepta-dienyl side chain, which is integral to its structure. vulcanchem.com The importance of stereochemistry is vividly demonstrated by comparing this compound with its isomers. Any change in the configuration at a chiral center can lead to a different stereoisomer, which may exhibit a dramatically different biological profile or be inactive altogether. uou.ac.in

The absolute configurations of various isochromophilone isomers are often determined by comparing their experimental electronic circular dichroism (ECD) spectra with known compounds or theoretical calculations. researchgate.netresearchgate.netfrontiersin.org This analytical technique is essential for distinguishing between stereoisomers like this compound and epi-Isochromophilone III, whose distinct biological activities underscore the stringent stereochemical requirements for target interaction.

Comparative Analysis of Isochromophilone Isomers (e.g., epi-Isochromophilone III)

A direct comparison between this compound and its diastereomer, epi-Isochromophilone III, provides a clear illustration of how a subtle change in stereochemistry can lead to a significant divergence in biological activity. These two compounds differ only in the spatial arrangement at one or more of their chiral centers.

epi-Isochromophilone III has been found to exhibit notable antimalarial activity and cytotoxicity. nih.govrsc.org In contrast, this compound is primarily recognized for its ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), with an IC50 value of 110 µM. nih.gov While this compound also shows some antimalarial and cytotoxic effects, its activity profile is distinct from its epimer. researchgate.net For example, its inhibitory activity against gp120-CD4 binding was found to be relatively weak compared to other analogues like Isochromophilone I and II. alliedacademies.orgalliedacademies.org

This functional divergence highlights the high degree of stereospecificity required for interaction with their respective biological targets. A change in the 3D shape of the molecule, as seen between this compound and its epimer, alters how it fits into a binding site, leading to different biological outcomes.

Future Research Directions and Unexplored Avenues

Advanced Biosynthetic Engineering for Enhanced Production and Diversification

The natural production of Isochromophilone III and its analogs by fungi such as Penicillium and Diaporthe species is often in low yields. nih.govresearchgate.net Advanced biosynthetic engineering offers a promising avenue to overcome this limitation. The biosynthesis of azaphilones, the class to which isochromophilones belong, involves complex enzymatic pathways, including polyketide synthases (PKSs). acs.orgresearchgate.net Specifically, the formation of the characteristic pyrano-quinone bicyclic core is a key step. nih.gov

Future research could focus on:

Genomic Mining: Identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for isochromophilone production in various fungal strains. acs.orgnih.gov This knowledge is fundamental for any genetic manipulation efforts.

Heterologous Expression: Transferring the identified BGCs into a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus nidulans, could enable higher production titers and facilitate pathway engineering.

Enzyme Engineering: Modifying key enzymes within the biosynthetic pathway, such as PKSs, monooxygenases, and halogenases, could lead to the generation of novel isochromophilone analogs with altered bioactivities. researchgate.netnih.gov For example, the promiscuity of halogenases could be exploited to create brominated or iodinated derivatives. nih.gov

Combinatorial Biosynthesis: Combining genes from different azaphilone pathways could generate hybrid molecules with unique structural features and potentially enhanced biological properties. acs.orgacs.org

Development of Novel Synthetic Methodologies for Challenging Analogues

While the total synthesis of some azaphilones has been achieved, the development of efficient and stereoselective synthetic routes for complex isochromophilone analogs remains a challenge. rsc.orgjst.go.jpnih.gov

Future synthetic efforts should be directed towards:

Stereoselective Synthesis: Developing new methods to control the stereochemistry at the multiple chiral centers of the isochromophilone scaffold, which is crucial for biological activity.

Efficient Construction of the Core Structure: Devising more convergent and higher-yielding strategies for the assembly of the isochromanone core.

Late-Stage Functionalization: Creating synthetic routes that allow for the modification of the isochromophilone scaffold at a late stage, enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Biocatalysis: Incorporating enzymatic transformations into synthetic routes to achieve specific and selective modifications that are difficult to perform using traditional chemical methods. rsc.org

In-depth Mechanistic Elucidation of Less Understood Biological Activities

This compound and its related compounds have been reported to exhibit a range of biological activities, including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and cytotoxic properties. nih.govjmb.or.kr However, the precise molecular mechanisms underlying many of these activities are not fully understood.

Key areas for in-depth mechanistic studies include:

ACAT Inhibition: While this compound is a known ACAT inhibitor, the specifics of its interaction with the enzyme, including the binding site and the structural determinants for potency, require further investigation. nih.govmdpi.com

Cytotoxicity: The cytotoxic effects of isochromophilone analogs against various cancer cell lines have been observed. researchgate.netresearchgate.net Research should focus on identifying the specific cellular targets and signaling pathways affected by these compounds, such as the induction of apoptosis. researchgate.net

Antimalarial and Anti-inflammatory Activity: Some isochromophilone derivatives have shown potential as antimalarial and anti-inflammatory agents. rsc.orgmdpi.com Elucidating the mechanisms behind these activities could open up new therapeutic possibilities.

Exploration of New Biological Targets and Pathways

The structural complexity and chemical reactivity of isochromophilones suggest that they may interact with a variety of biological targets beyond those already identified. bohrium.com

Future research should aim to:

Target Identification Studies: Employing modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, to identify novel protein targets of this compound and its analogs.

Phenotypic Screening: Screening isochromophilone libraries against a wide range of disease models and cellular assays to uncover new and unexpected biological activities.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand the global cellular response to treatment with isochromophilones, thereby revealing the biological pathways they modulate.

Repurposing Natural Scaffolds: Systematically modifying the isochromophilone core to create new chemical entities with the potential to engage entirely new classes of biological targets. nih.gov

Application of Artificial Intelligence and Machine Learning in Isochromophilone Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate various aspects of drug discovery and natural product research.

In the context of isochromophilones, AI and ML could be applied to:

Structure-Activity Relationship (SAR) Modeling: Developing predictive models that can correlate the structural features of isochromophilone analogs with their biological activities. This can guide the design of more potent and selective compounds.

Synthesis Prediction: Using ML algorithms to predict optimal synthetic routes for novel isochromophilone analogs, potentially reducing the time and resources required for their chemical synthesis.

De Novo Design: Generating novel molecular structures based on the isochromophilone scaffold with desired biological activities using generative AI models.

Genomic Data Analysis: Applying ML to analyze fungal genomic data to more efficiently identify and prioritize BGCs likely to produce novel isochromophilones.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader family of isochromophilones, paving the way for the development of new therapeutic agents and a deeper understanding of the chemical diversity and biological roles of fungal natural products.

Q & A

Q. What are the primary microbial sources for isolating Isochromophilone III, and what methodological approaches are used for its extraction and purification?

- Answer: this compound is predominantly isolated from the fungal species Diaporthe perseae . The extraction process typically involves submerged fermentation of fungal cultures, followed by solvent partitioning (e.g., ethyl acetate) and chromatographic techniques such as silica gel column chromatography and preparative HPLC for purification. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry, with particular attention to the indole ring substitution patterns and side-chain configurations .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial and anti-inflammatory activities of this compound?

- Answer:

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) are standard. For example, MIC values for this compound are compared to controls like pencolide and sclerotiorin, with adjustments for solvent effects and growth media .

- Anti-inflammatory Activity: LPS-induced inflammation models in macrophages (e.g., RAW 264.7 cells) are used to measure suppression of pro-inflammatory cytokines (IL-6, IL-1β) and enzymes (COX-2, iNOS) via qPCR and ELISA. Phosphorylation assays (e.g., PI3K/Akt/NF-κB pathway) further elucidate mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structural determinants of this compound's inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT)?

- Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between this compound and ACAT's active site, focusing on the indole ring and ester side chain .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., acetylated derivatives like Isochromophilone IV) and compare ACAT inhibition via enzymatic assays. Key structural features (e.g., 7R-configuration, chlorination at C-5) can be validated via circular dichroism (CD) spectroscopy and NMR .

- In Vivo Models: Test cholesterol-lowering effects in hypercholesterolemic rodents, measuring plasma LDL and HDL levels after oral administration .

Q. What strategies are recommended for resolving discrepancies in reported MIC values of this compound against Gram-positive bacteria across different studies?

- Answer:

- Standardization of Assay Conditions: Ensure consistency in bacterial strains (e.g., ATCC standards), inoculum size (CFU/mL), and solvent controls (e.g., DMSO concentration ≤1%) .

- Comparative Meta-Analysis: Compile data from multiple studies (e.g., MIC ranges for S. aureus) and analyze variables such as fungal strain origin (e.g., D. perseae vs. Penicillium spp.) and extraction protocols .

- Bioactivity Validation: Re-test ambiguous samples using broth microdilution assays alongside positive controls (e.g., ampicillin) to confirm reproducibility .

Methodological and Data Analysis Questions

Q. How should researchers address challenges in replicating the biosynthesis of this compound in non-native fungal hosts?

- Answer:

- Heterologous Expression: Clone the biosynthetic gene cluster (e.g., polyketide synthase genes) into Aspergillus nidulans or Saccharomyces cerevisiae using CRISPR-Cas8. Monitor metabolite production via LC-MS and adjust fermentation conditions (pH, temperature) .